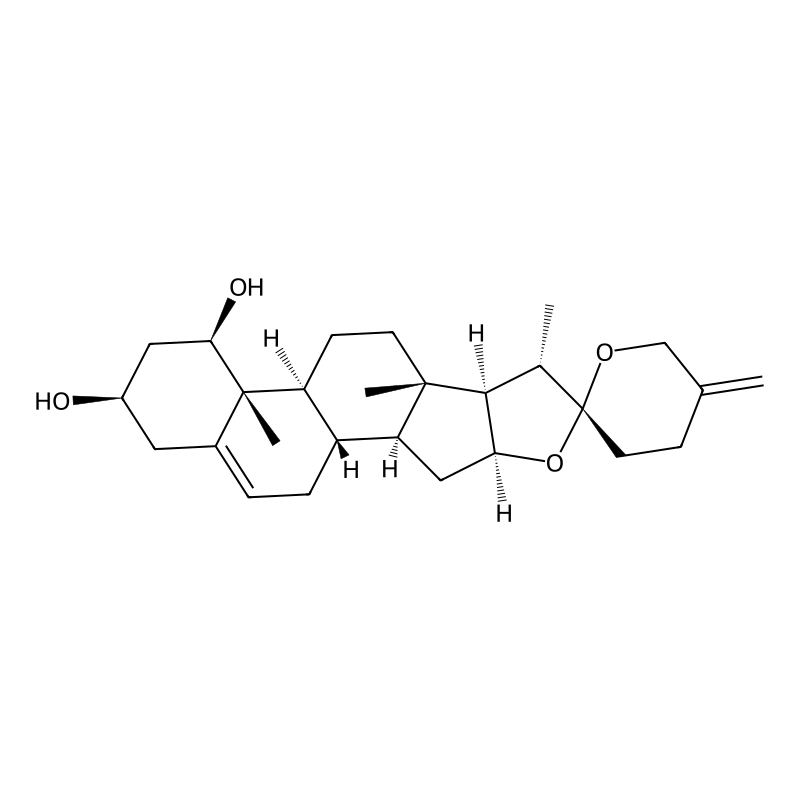Neoruscogenin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Synonyms
Canonical SMILES
Isomeric SMILES
Neoruscogenin, also known as 25(27)-Dehydroruscogenin, is a steroidal sapogenin found in various plants, particularly those belonging to the Ruscus genus []. This compound shares structural similarities with its closely related counterpart, ruscogenin, and has attracted scientific interest due to its potential health benefits. Here, we explore the current understanding of Neoruscogenin's applications in scientific research:
Anti-inflammatory Properties
Research suggests that Neoruscogenin possesses anti-inflammatory properties. Studies have shown its ability to inhibit the activation of neutrophils, a type of white blood cell involved in the inflammatory response []. This inhibition can potentially help regulate inflammation and mitigate its associated tissue damage.
Antioxidant Activity
Neoruscogenin has also exhibited antioxidant effects in scientific studies. It has been shown to scavenge free radicals, which are unstable molecules that can contribute to cellular damage and various diseases []. These findings suggest its potential role in protecting cells from oxidative stress and associated health conditions.
Venous Insufficiency and Related Conditions
Neoruscogenin, along with ruscogenin, has been studied for its potential application in treating chronic venous insufficiency (CVI) and related conditions like varicose veins and hemorrhoids []. Extracts containing these compounds have been used in traditional medicine for centuries, and research is ongoing to understand their mechanisms of action and potential efficacy in modern therapeutic approaches.
Neoruscogenin is a bioactive sapogenin derived from various plant species, particularly from the genus Ruscus. It is recognized for its structural similarity to ruscogenin, differing mainly in its hydroxylation pattern. The compound exhibits a steroid-like structure, which contributes to its biological activities, including potential therapeutic effects. Neoruscogenin has garnered attention for its role as an agonist of the nuclear receptor RORα (NR1F1), making it a subject of interest in drug discovery and development .
Neoruscogenin can undergo various chemical transformations, primarily influenced by biological systems. Notably, it has been shown to be metabolically stable, with significant retention of the parent compound during incubation with hepatic tissues from both mice and humans .
Biotransformation studies reveal that neoruscogenin can be modified by endophytic fungi, such as Alternaria eureka, leading to hydroxylation and oxidation reactions that produce several derivatives . These reactions can alter its pharmacological properties and enhance its bioactivity.
Neoruscogenin exhibits a range of biological activities:
- Agonistic Activity: It acts as a potent agonist for the nuclear receptor RORα, influencing gene expression related to metabolism and inflammation .
- Anti-inflammatory Effects: Studies indicate that neoruscogenin may inhibit inflammatory pathways, contributing to its potential therapeutic applications in conditions like pulmonary hypertension .
- Antioxidant Properties: The compound has shown promise in mitigating oxidative stress, which is linked to various chronic diseases.
The synthesis of neoruscogenin can be achieved through several methods:
- Extraction from Plant Sources: Neoruscogenin is primarily isolated from Ruscus aculeatus and other related plants through solvent extraction and purification techniques.
- Biotransformation: Utilizing fungi such as Cunninghamella blakesleeana or Alternaria eureka allows for the conversion of ruscogenins into neoruscogenin through fermentation processes that yield hydroxylated derivatives .
- Chemical Synthesis: Although less common, synthetic pathways have been explored to create neoruscogenin analogs with modified biological properties.
Neoruscogenin has several applications in medicinal chemistry and pharmacology:
- Drug Development: Due to its activity as a RORα agonist, it holds potential for developing new therapeutics targeting metabolic disorders and inflammation.
- Nutraceuticals: Its antioxidant and anti-inflammatory properties make it suitable for inclusion in dietary supplements aimed at improving health outcomes.
- Research Tool: Neoruscogenin serves as a valuable compound in studies investigating nuclear receptor signaling pathways.
Research on neoruscogenin's interactions reveals its ability to modulate various biological pathways:
- Nuclear Receptor Modulation: As an agonist of RORα, neoruscogenin influences gene transcription related to lipid metabolism and inflammation .
- Synergistic Effects: Studies suggest that combining neoruscogenin with other compounds may enhance its therapeutic efficacy, particularly in inflammatory diseases.
Neoruscogenin shares structural and functional similarities with several other compounds. Here are some notable comparisons:
| Compound | Structure Similarity | Biological Activity | Unique Feature |
|---|---|---|---|
| Ruscogenin | High | Agonist of RORα | More potent anti-inflammatory effects |
| Diosgenin | Moderate | Anti-inflammatory | Precursor for steroid synthesis |
| Sarsasapogenin | Moderate | Antioxidant | Unique protective effects on neurons |
Similar Compounds- Ruscogenin
- Diosgenin
- Sarsasapogenin
Neoruscogenin stands out due to its specific binding affinity for RORα, which may not be shared equally by these similar compounds. Its unique hydroxylation pattern also contributes to distinct pharmacological profiles compared to its analogs.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]
Pictograms

Irritant








